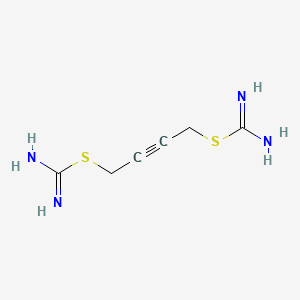
3-(Dimethylamino)-1-(4-propoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1-(4-propoxyphenyl)propan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group and a propoxyphenyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-propoxyphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propoxybenzaldehyde and dimethylamine.
Condensation Reaction: The 4-propoxybenzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a suitable catalyst, such as an acid or base, to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Catalytic Hydrogenation: Using a metal catalyst, such as palladium or platinum, to facilitate the reduction step.
Solvent Selection: Choosing appropriate solvents to enhance reaction efficiency and product isolation.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-1-(4-propoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-1-(4-propoxyphenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-1-(4-propoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces or within cells.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways that regulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one: Similar structure with a methoxy group instead of a propoxy group.
3-(Dimethylamino)-1-(4-ethoxyphenyl)propan-1-one: Similar structure with an ethoxy group instead of a propoxy group.
3-(Dimethylamino)-1-(4-butoxyphenyl)propan-1-one: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness
3-(Dimethylamino)-1-(4-propoxyphenyl)propan-1-one is unique due to its specific propoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-(4-propoxyphenyl)propan-1-one |
InChI |
InChI=1S/C14H21NO2/c1-4-11-17-13-7-5-12(6-8-13)14(16)9-10-15(2)3/h5-8H,4,9-11H2,1-3H3 |
Clave InChI |
LJBJLFRLEUJYBD-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-Nitrophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11702629.png)
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline)](/img/structure/B11702635.png)


![2-{[(5-bromo-2-methylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11702647.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11702651.png)
![N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11702656.png)

![4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11702670.png)

![3-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11702685.png)
![ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate](/img/structure/B11702697.png)
![N-{4-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B11702702.png)
